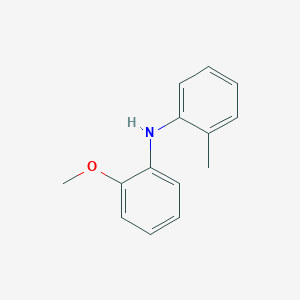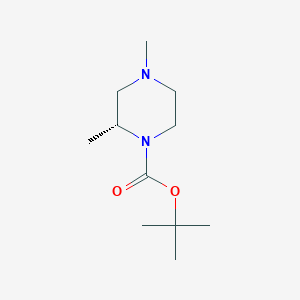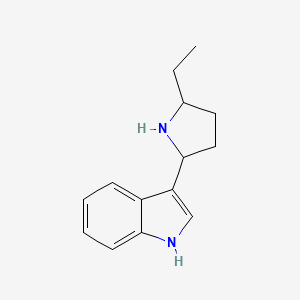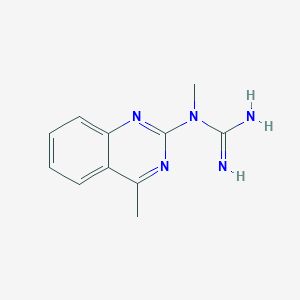![molecular formula C11H8FN3O B11888460 5-Fluoro-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-89-2](/img/structure/B11888460.png)
5-Fluoro-[2,3'-bipyridine]-5'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-[2,3’-bipyridine]-5’-carboxamide: is a fluorinated bipyridine derivative Bipyridine compounds are known for their extensive applications in various fields, including coordination chemistry, catalysis, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide typically involves the coupling of fluorinated pyridine derivatives. One common method is the transition-metal-catalyzed C–H arylation of heteroarenes. For instance, the Pd-catalyzed non-directed C-3 arylation of pyridine can be employed to synthesize bipyridine derivatives . Additionally, the Schiff base reaction can be used to synthesize bipyridine-COFs by reacting 1,3,5-triformylphloroglucinol and 2,2′-bipyridine-5,5′-diamine .
Industrial Production Methods: Industrial production methods for fluorinated bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or sulfur tetrafluoride (SF₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide is used as a ligand in coordination complexes. These complexes are valuable in catalysis and materials science due to their unique electronic properties .
Biology: The compound’s ability to bind to metal ions makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents .
Medicine: Fluorinated bipyridine derivatives have shown potential in medicinal chemistry, particularly in the design of anticancer agents. Their ability to interact with DNA and proteins makes them promising candidates for drug development .
Industry: In industry, these compounds are used in the production of advanced materials, including polymers and electronic devices. Their unique properties, such as high thermal stability and electronic conductivity, make them suitable for various applications .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide involves its interaction with metal ions and biological molecules. The fluorine atom enhances the compound’s ability to form stable complexes with metal ions, which can then interact with DNA and proteins. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its applications in materials science and catalysis.
5-Fluoro-[2,3’-bipyridine]-5’-carbonitrile: Another fluorinated bipyridine derivative with similar properties.
Uniqueness: 5-Fluoro-[2,3’-bipyridine]-5’-carboxamide is unique due to the presence of both a fluorine atom and a carboxamide group. This combination enhances its ability to form stable complexes with metal ions and interact with biological molecules, making it a valuable compound for various applications .
Propiedades
Número CAS |
1346686-89-2 |
|---|---|
Fórmula molecular |
C11H8FN3O |
Peso molecular |
217.20 g/mol |
Nombre IUPAC |
5-(5-fluoropyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H8FN3O/c12-9-1-2-10(15-6-9)7-3-8(11(13)16)5-14-4-7/h1-6H,(H2,13,16) |
Clave InChI |
FJNPWMIUCVRWEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1F)C2=CC(=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Bromobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B11888415.png)
![N-[3-(aminomethyl)pyrazin-2-yl]-N-methylmethanesulfonamide](/img/structure/B11888427.png)


![5,5-Dimethyl-7-phenyl-4,6-diazaspiro[2.5]octane](/img/structure/B11888449.png)




![1,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11888489.png)
![7-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11888497.png)
